N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide
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Overview
Description
Preparation Methods
The synthesis of N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield.
Chemical Reactions Analysis
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide involves its interaction with specific molecular targets, such as matrix metalloproteinase-1 (MMP-1) . This interaction leads to the inhibition of the enzyme’s activity, which can result in various biological effects, including anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be compared with other similar compounds, such as:
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound also exhibits inhibitory effects on specific enzymes and has similar applications in medicinal chemistry.
Methylamino-phenylalanyl-leucyl-hydroxamic acid: Another compound with hydroxamic acid functionality, used in enzyme inhibition studies.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c18-14(17-20)10-16-15(19)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9,20H,10H2,(H,16,19)(H,17,18) |
InChI Key |
NBSITGWGPCATOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)NO |
Origin of Product |
United States |
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